2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
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Overview
Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a complex organic compound that features a combination of pyridine, thiazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Amination of the Pyridine Ring: The 5-chloropyridine can be aminated using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.
Coupling of the Thiazole and Pyridine Rings: The thiazole and aminated pyridine rings are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where the morpholine reacts with an activated ester or halide derivative of the intermediate compound.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in tumor growth.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms, helping to elucidate the role of specific proteins or enzymes.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the disruption of cellular processes, such as signal transduction or metabolic pathways, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-piperidinophenyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability, making it a more effective therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-14-1-6-18(22-12-14)25-20-24-16(13-29-20)11-19(27)23-15-2-4-17(5-3-15)26-7-9-28-10-8-26/h1-6,12-13H,7-11H2,(H,23,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNXIUBPMJWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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